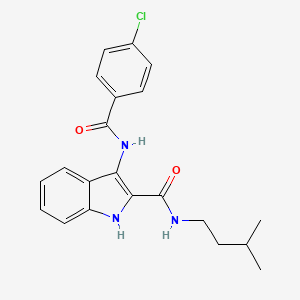

3-(4-氯苯甲酰胺)-N-异戊基-1H-吲哚-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(4-chlorobenzamido)-N-isopentyl-1H-indole-2-carboxamide” is likely to be an organic compound consisting of an indole core, which is a common structure found in many natural products and pharmaceuticals. The compound also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are common in sleep aids .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the connectivity of atoms in the molecule, the presence of functional groups, and the 3D arrangement of atoms .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions typical of amides and chloroaromatics . For example, the amide group could participate in hydrolysis reactions under acidic or basic conditions, while the chloroaromatic group could undergo nucleophilic aromatic substitution reactions.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, amides have relatively high boiling points due to their ability to form hydrogen bonds. The presence of the chloroaromatic group could increase the compound’s density and make it less soluble in water .科学研究应用

药物化学中间体

吲哚衍生物,包括类似于 3-(4-氯苯甲酰胺)-N-异戊基-1H-吲哚-2-甲酰胺的那些,作为药物化学中的关键中间体。已经开发了合成策略来合成多种官能化的吲哚,例如 4-烷氧基吲哚-7-甲酰胺和 4-烷氧基-3-氰基吲哚-7-甲酰胺,它们在药物发现和开发中很有价值。这些方法使得能够可扩展地生产吲哚以作进一步的精制,突出了它们在创建药理活性化合物方面的多功能性和重要性 (Grant 等,2011)。

抗结核药

吲哚-2-甲酰胺已成为一类有前途的抗结核药。针对分枝杆菌的表型筛选确定了这些化合物,因为它们对结核分枝杆菌具有低微摩尔效力。结构修饰导致了代谢稳定性和体外活性得到改善的类似物,强调了吲哚-2-甲酰胺在结核病治疗中的潜力。这些化合物的开发,包括具有良好药代动力学性质的先导候选物,证明了吲哚衍生物在抗击结核病方面的治疗前景 (Kondreddi 等,2013)。

抗癌活性

研究还探索了吲哚衍生物的抗癌潜力。新颖的合成策略使得能够开发具有有效体外和体内抗癌活性的吲哚-2-甲酰胺。这些化合物已显示出抑制各种癌细胞系的增殖、诱导细胞凋亡并具有良好的药代动力学性质。某些吲哚衍生物对组蛋白脱乙酰基酶 (HDAC) 和细胞周期蛋白依赖性激酶 (CDK) 的双重抑制突出了它们针对癌症的多方面作用机制 (Cheng 等,2020)。

未来方向

The study of novel indole-containing compounds is a vibrant area of research in medicinal chemistry, with potential applications in the development of new pharmaceuticals . Further studies could explore the biological activity of this compound, its mechanism of action, and its potential uses in medicine.

作用机制

Target of Action

Similar compounds have been shown to interact with various cellular targets, including enzymes and receptors . The specific role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within and between cells.

Mode of Action

It’s known that compounds with similar structures can interact with their targets in various ways, such as by binding to a specific site on the target molecule, thereby altering its function . This can result in changes to the target’s activity, which can have downstream effects on various cellular processes.

Biochemical Pathways

Similar compounds have been shown to influence a variety of pathways, often as a result of their interaction with their primary targets . The downstream effects of these interactions can include changes in cellular metabolism, signal transduction, and other key cellular processes.

Pharmacokinetics

Similar compounds have been shown to have varying degrees of bioavailability, depending on factors such as their chemical structure and the route of administration . These properties can significantly impact the compound’s effectiveness as a therapeutic agent.

Result of Action

The effects can be inferred based on the compound’s interactions with its targets and the resulting changes in cellular processes . These effects can range from changes in enzyme activity to alterations in cellular signaling pathways.

Action Environment

It’s known that factors such as temperature, ph, and the presence of other molecules can influence the activity and stability of similar compounds . These factors can also affect the compound’s efficacy, by influencing its absorption, distribution, metabolism, and excretion.

属性

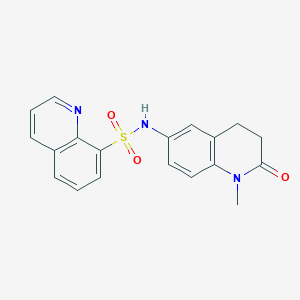

IUPAC Name |

3-[(4-chlorobenzoyl)amino]-N-(3-methylbutyl)-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O2/c1-13(2)11-12-23-21(27)19-18(16-5-3-4-6-17(16)24-19)25-20(26)14-7-9-15(22)10-8-14/h3-10,13,24H,11-12H2,1-2H3,(H,23,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFJQFBCBPLWLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-1-heptyl-2-styryl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2982730.png)

![4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene](/img/structure/B2982735.png)

![2-[(3,4-Dimethoxyphenyl)methyl]-1-ethylbenzimidazole](/img/structure/B2982736.png)

![N-Methyl-N-[2-oxo-2-[(1R,5S)-3-phenyl-8-azabicyclo[3.2.1]octan-8-yl]ethyl]prop-2-enamide](/img/structure/B2982744.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide](/img/structure/B2982746.png)

![Ethyl 4-(3-amino-4-(furan-2-yl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamido)benzoate](/img/structure/B2982750.png)

![2-[Bis(methylsulfonyl)amino]benzonitrile](/img/structure/B2982751.png)

![2-((2-(4-ethylphenoxy)ethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2982752.png)